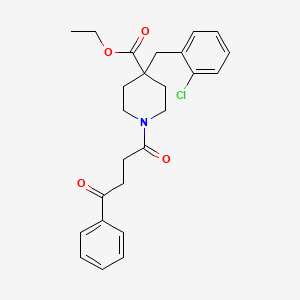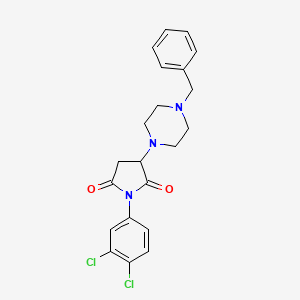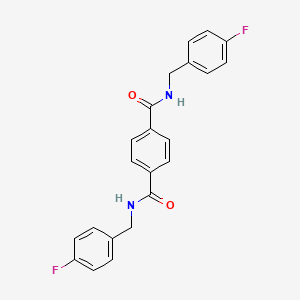![molecular formula C16H15F2NO2 B5231767 3,5-difluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5231767.png)
3,5-difluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-difluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as DFE and is used in the synthesis of new compounds for various purposes.
作用机制
DFE acts as an inhibitor of the enzyme histone deacetylase (HDAC). HDAC is responsible for the removal of acetyl groups from histones, which can result in the repression of gene expression. By inhibiting HDAC, DFE can increase the acetylation of histones, leading to the activation of gene expression.
Biochemical and Physiological Effects:
DFE has been shown to have a wide range of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer treatment. DFE has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.
实验室实验的优点和局限性
DFE has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to be effective in a wide range of applications. However, there are also limitations to the use of DFE in lab experiments. It can be toxic in high concentrations and may require special handling and disposal procedures.
未来方向
There are several future directions for the use of DFE in scientific research. One potential application is in the development of new cancer treatments. DFE has been shown to be effective in inducing cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for further study. Another potential application is in the development of new neuroprotective agents. DFE has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders. Additionally, DFE could be used in the development of new materials with unique properties. Overall, the potential applications of DFE in scientific research are vast and varied, making it a promising compound for further study.
Conclusion:
In conclusion, 3,5-difluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It has been found to be a useful compound for the synthesis of new compounds with potential applications in the fields of medicine, agriculture, and materials science. DFE has also been shown to have a wide range of biochemical and physiological effects, making it a potential candidate for the treatment of cancer and neurological disorders. While there are limitations to the use of DFE in lab experiments, its potential applications in scientific research are vast and varied, making it a promising compound for further study.
合成方法
DFE can be synthesized using a simple and efficient method. The synthesis of DFE involves the reaction of 3,5-difluoroaniline with 4-methoxyphenethylamine in the presence of benzoyl chloride. The resulting product is then purified using column chromatography to obtain pure DFE.
科学研究应用
DFE has been extensively studied for its potential applications in various fields of scientific research. It has been found to be a useful compound for the synthesis of new compounds with potential applications in the fields of medicine, agriculture, and materials science.
属性
IUPAC Name |
3,5-difluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO2/c1-21-15-4-2-11(3-5-15)6-7-19-16(20)12-8-13(17)10-14(18)9-12/h2-5,8-10H,6-7H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEITULDYPHDYLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=CC(=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-({[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B5231690.png)
![5-(4-chlorophenyl)-2-[2-(4-chlorophenyl)-2-oxoethylidene]-3(2H)-furanone](/img/structure/B5231698.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-ethylphenyl)acetamide](/img/structure/B5231707.png)

![1-[4-(4-nitrophenoxy)benzoyl]pyrrolidine](/img/structure/B5231726.png)
![2-bromo-1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene](/img/structure/B5231728.png)
![1-[3-(1-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-4-piperidinyl)propanoyl]-4-phenylpiperazine](/img/structure/B5231731.png)

![3-(4-fluorophenyl)-2-methyl-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5231747.png)
![(1R*,5S*)-6-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]-6-azabicyclo[3.2.1]octane](/img/structure/B5231751.png)

![ethyl 4-[4-(2-hydroxy-3-methoxy-5-nitrobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B5231756.png)
![N-allyl-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5231773.png)
